molecular formula C19H16ClNO2S B11345827 3-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

3-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11345827
M. Wt: 357.9 g/mol
InChI Key: FYKCAZVZPVVMAV-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, 4-methoxyaniline, and thiophen-2-ylmethanol.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base, such as triethylamine, to form an intermediate 3-chloro-N-(4-methoxyphenyl)benzamide.

    Introduction of Thiophen-2-ylmethyl Group: The intermediate is then reacted with thiophen-2-ylmethanol in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to introduce the thiophen-2-ylmethyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(4-methoxyphenyl)benzamide: Lacks the thiophen-2-ylmethyl group.

    N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chloro group.

    3-Chloro-N-(4-methoxyphenyl)-N-methylbenzamide: Lacks the thiophen-2-yl group.

Uniqueness

The presence of both the chloro group and the thiophen-2-ylmethyl group in 3-chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide makes it unique compared to similar compounds

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-17-9-7-16(8-10-17)21(13-18-6-3-11-24-18)19(22)14-4-2-5-15(20)12-14/h2-12H,13H2,1H3

InChI Key

FYKCAZVZPVVMAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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